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Compound of Interest

Compound Name: 5-Oxooctanoic acid

CAS No.: 3637-14-7

Cat. No.: B1296286

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Oxooctanoic acid, a member of the oxo fatty acid class, is a medium-chain fatty acid

characterized by a ketone group at the fifth carbon position.[1] Its bifunctional nature,

possessing both a carboxylic acid and a ketone, makes it a molecule of interest in various

chemical and biological contexts. This technical guide provides a comprehensive overview of

the theoretical properties of 5-Oxooctanoic acid, including its physicochemical characteristics,

spectroscopic profile, reactivity, and potential biological relevance. The information presented

herein is intended to serve as a valuable resource for researchers and professionals engaged

in drug development and related scientific disciplines.

Core Physicochemical Properties
The known and estimated physicochemical properties of 5-Oxooctanoic acid are summarized

in the table below. These parameters are crucial for understanding its behavior in different

environments and for designing experimental protocols.
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Property Value Source(s)

IUPAC Name 5-oxooctanoic acid [1]

CAS Number 3637-14-7 [1]

Molecular Formula C₈H₁₄O₃ [1]

Molecular Weight 158.19 g/mol [1]

Appearance White solid (estimated) [2]

Melting Point 30.00 to 34.00 °C [2]

Boiling Point
296.00 to 298.00 °C at 760.00

mm Hg
[2]

Vapor Pressure
0.000273 mmHg at 25.00 °C

(estimated)
[2]

Flash Point 149.44 °C (301.00 °F) [2]

Solubility Soluble in water and alcohol. [1][2]

logP (o/w) 0.822 (estimated) [2]

pKa Not experimentally determined

Refractive Index Not experimentally determined

Molecular Structure
The chemical structure of 5-Oxooctanoic acid is fundamental to its properties and reactivity.

Caption: 2D structure of 5-Oxooctanoic acid.

Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of 5-
Oxooctanoic acid are not readily available in the literature. However, standard methodologies

for organic compounds can be applied.

1. Melting Point Determination (Capillary Method)
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Principle: The melting point is the temperature at which a solid transitions to a liquid. For a

pure substance, this occurs over a narrow range.

Methodology:

A small, dry sample of 5-Oxooctanoic acid is finely powdered and packed into a capillary

tube to a height of 2-3 mm.

The capillary tube is placed in a melting point apparatus.

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected

melting point.

The temperature at which the first drop of liquid appears and the temperature at which the

entire sample becomes liquid are recorded as the melting range.

2. Boiling Point Determination (Distillation Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals

the surrounding atmospheric pressure.

Methodology:

A sample of 5-Oxooctanoic acid is placed in a distillation flask with a few boiling chips.

The flask is connected to a condenser and a collection flask. A thermometer is positioned

so that the bulb is just below the side arm of the distillation flask.

The flask is heated gently.

The temperature at which a steady stream of distillate is collected is recorded as the

boiling point. The atmospheric pressure should also be recorded, as boiling point is

pressure-dependent.

3. Solubility Determination

Principle: Solubility is the maximum amount of a solute that can dissolve in a given amount

of solvent at a specific temperature.
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Methodology:

A known volume of the solvent (e.g., water, ethanol) is placed in a vial at a constant

temperature.

Small, accurately weighed portions of 5-Oxooctanoic acid are added incrementally with

vigorous stirring or sonication.

The point at which no more solid dissolves (saturation) is observed.

Solubility is expressed as g/100 mL or mol/L.

Spectroscopic Properties (Theoretical)
While experimental spectra for 5-Oxooctanoic acid are not widely available, its spectral

characteristics can be predicted based on its structure and data from analogous compounds.

1. 1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the different types of protons

in the molecule.

-COOH: A broad singlet, typically downfield (>10 ppm), corresponding to the acidic proton.

-CH₂-C(=O)-: A triplet adjacent to the ketone.

-CH₂-CH₂-C(=O)-: A multiplet.

-CH₂-COOH: A triplet adjacent to the carboxylic acid.

-CH₂-CH₂-COOH: A multiplet.

CH₃-CH₂-: A triplet upfield.

-CH₂-CH₃: A sextet.

2. 13C NMR Spectroscopy (Predicted)
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The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon

atoms in different chemical environments.

-COOH: A signal in the range of 170-185 ppm.

-C=O: A signal further downfield, typically >200 ppm for a ketone.

-CH₂- groups: Signals in the aliphatic region (10-60 ppm), with carbons closer to the

electron-withdrawing carbonyl and carboxyl groups appearing further downfield.

-CH₃ group: The most upfield signal, typically around 14 ppm.

3. FT-IR Spectroscopy (Predicted)

The infrared spectrum will exhibit characteristic absorption bands for the functional groups

present.

O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.

C=O stretch (ketone): A strong, sharp absorption around 1715 cm⁻¹.

C=O stretch (carboxylic acid): A strong, sharp absorption around 1700-1725 cm⁻¹, often

appearing as a shoulder on the ketone C=O stretch.

C-O stretch (carboxylic acid): A medium intensity band in the 1210-1320 cm⁻¹ region.

C-H stretch (aliphatic): Multiple sharp bands in the 2850-3000 cm⁻¹ region.

4. Mass Spectrometry (Predicted Fragmentation)

Electron ionization mass spectrometry would likely lead to fragmentation patterns characteristic

of both ketones and carboxylic acids.

Molecular Ion (M⁺): A peak at m/z 158.

Alpha-cleavage around the ketone: Fragmentation on either side of the carbonyl group,

leading to acylium ions.
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McLafferty rearrangement: If sterically favorable, this could lead to a characteristic neutral

loss.

Loss of H₂O (m/z 140): Common for carboxylic acids.

Loss of COOH (m/z 113): Cleavage of the carboxyl group.

Reactivity and Stability
1. Reactivity

Carboxylic Acid Group: 5-Oxooctanoic acid can undergo typical reactions of carboxylic

acids, such as esterification with alcohols in the presence of an acid catalyst, and conversion

to acid chlorides using reagents like thionyl chloride (SOCl₂). It can also be deprotonated by

bases to form the corresponding carboxylate salt.

Ketone Group: The ketone functionality is susceptible to nucleophilic attack. It can be

reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or

lithium aluminum hydride (LiAlH₄). It can also react with Grignard reagents and other

organometallics.

2. Stability

Thermal Stability: As a gamma-keto acid, 5-Oxooctanoic acid is expected to be more stable

to thermal decarboxylation than beta-keto acids. However, at high temperatures,

decomposition can occur.

Chemical Stability: It is generally stable under neutral conditions. Strong oxidizing agents

can potentially cleave the carbon chain. It should be stored in a cool, dry place away from

strong bases and oxidizing agents.

Potential Synthesis Pathway
A plausible synthetic route to 5-Oxooctanoic acid could involve the acetoacetic ester

synthesis, a classic method for preparing ketones and substituted acetic acids.
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Plausible Synthesis of 5-Oxooctanoic Acid

Ethyl Acetoacetate + 1-Bromopropane

Alkylation with NaOEt

Ethyl 2-propylacetoacetate

Michael Addition with Ethyl Acrylate

Diethyl 2-acetyl-2-propyl-1,5-pentanedioate

Hydrolysis and Decarboxylation (e.g., aq. HCl, heat)

5-Oxooctanoic Acid

Click to download full resolution via product page

Caption: A potential two-step synthesis of 5-Oxooctanoic acid.

Experimental Protocol (Generalized):

Alkylation: Ethyl acetoacetate is deprotonated with a base like sodium ethoxide to form the

enolate, which then undergoes nucleophilic substitution with 1-bromopropane to yield ethyl

2-propylacetoacetate.
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Michael Addition: The resulting β-keto ester is then subjected to a Michael addition with ethyl

acrylate in the presence of a base.

Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed with aqueous acid (e.g.,

HCl) and heated to promote decarboxylation of the β-keto acid intermediate, yielding 5-
Oxooctanoic acid.

Biological Activity and Metabolic Pathways
Metabolism:

As a medium-chain oxo-fatty acid, 5-Oxooctanoic acid is likely metabolized through pathways

common to fatty acids. It can be expected to undergo β-oxidation, a process that breaks down

fatty acids to produce acetyl-CoA. The presence of the ketone group may influence the specific

enzymatic steps involved. Acetyl-CoA can then enter the citric acid cycle for energy production

or be used in various biosynthetic pathways.

Potential Metabolic Fate of 5-Oxooctanoic Acid

5-Oxooctanoic Acid

β-Oxidation

Acetyl-CoA

Citric Acid Cycle (TCA) Biosynthesis (e.g., fatty acids, steroids)

Energy (ATP)
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Click to download full resolution via product page

Caption: A simplified diagram of the potential metabolic pathway.

Signaling Pathways:

Currently, there is no specific information in the scientific literature directly linking 5-
Oxooctanoic acid to any particular signaling pathways. As a fatty acid derivative, it could

potentially interact with fatty acid receptors or influence metabolic signaling, but further

research is required to elucidate any specific roles.

Conclusion
This technical guide has summarized the key theoretical properties of 5-Oxooctanoic acid.

While a significant amount of physicochemical data has been compiled, a notable gap exists in

the availability of direct experimental spectroscopic data and information on its specific

biological roles. The provided predictions for its spectral characteristics and metabolic fate are

based on established chemical principles and data from analogous compounds. Further

experimental investigation is necessary to fully characterize this molecule and explore its

potential applications in research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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